

2,3-Dibromopyridine-4-carboxylic acid molecular weight and formula

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Compound of Interest

Compound Name: 2,3-Dibromopyridine-4-carboxylic acid

Cat. No.: B1294238

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An In-depth Technical Guide to 2,3-Dibromopyridine-4-carboxylic Acid

Executive Summary: This document provides a comprehensive technical overview of **2,3-Dibromopyridine-4-carboxylic acid**, a halogenated heterocyclic compound of significant interest to researchers and professionals in drug development and synthetic chemistry. We will delve into its fundamental physicochemical properties, explore its synthesis and chemical reactivity, discuss its applications as a versatile building block, provide a detailed experimental protocol for a key chemical transformation, and outline essential safety and handling procedures. This guide is intended to serve as a practical resource, grounded in established scientific principles and supported by authoritative references.

Introduction: The Strategic Value of Halogenated Pyridines

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous approved pharmaceuticals. The strategic introduction of halogen atoms, particularly bromine, onto this ring system dramatically enhances its utility as a synthetic intermediate. Bromine atoms can serve as versatile synthetic "handles" for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the controlled and precise construction of complex molecular architectures.

2,3-Dibromopyridine-4-carboxylic acid belongs to this valuable class of compounds. Its structure combines three key features: a pyridine core, two bromine substituents that offer distinct opportunities for sequential and regioselective functionalization, and a carboxylic acid group that allows for amide bond formation, esterification, or other derivatizations. This trifecta of functionalities makes it a highly valuable building block for creating libraries of novel compounds in the pursuit of new therapeutic agents and functional materials. Analogs such as 2,3-Difluoropyridine-4-carboxylic acid are already recognized as critical intermediates in the pharmaceutical industry, highlighting the potential of the dibromo variant[1].

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. **2,3-Dibromopyridine-4-carboxylic acid** is typically supplied as a pale brown powder[2]. Its key identifiers and properties are summarized below.

Property	Value	Source
IUPAC Name	2,3-dibromopyridine-4-carboxylic acid	[2]
Synonyms	2,3-Dibromoisonicotinic acid	[3]
CAS Number	1020056-98-7	[2][3]
Molecular Formula	C ₆ H ₃ Br ₂ NO ₂	[2]
Molecular Weight	280.90 g/mol	Calculated
Appearance	Pale brown powder	[2]
Boiling Point	458°C	[4]
Density	2.202 g/cm ³	[4]
Flash Point	231°C	[4]
pKa	1.63 ± 0.10 (Predicted)	[4]

Synthesis and Chemical Reactivity

3.1 Synthetic Pathways

The synthesis of substituted pyridine carboxylic acids can be approached through several established routes in organic chemistry. While specific literature for the synthesis of **2,3-Dibromopyridine-4-carboxylic acid** is not abundant, logical pathways can be inferred from known transformations of pyridine derivatives. A plausible approach involves the direct bromination of a suitable pyridine-4-carboxylic acid precursor. The electron-withdrawing nature of the carboxylic acid group and the pyridine nitrogen directs electrophilic substitution, although harsh conditions may be required.

Alternatively, a more controlled synthesis could involve a Sandmeyer-type reaction from an aminopyridine precursor or a metal-halogen exchange followed by carboxylation. The synthesis of related compounds, such as 3,5-dibromo-4-aminopyridine from pyridine itself, demonstrates that multi-step, one-pot procedures can be effective for producing highly substituted pyridines[5].

3.2 Chemical Reactivity

The reactivity of **2,3-Dibromopyridine-4-carboxylic acid** is dictated by its three functional groups:

- Carboxylic Acid: This group readily undergoes reactions typical of carboxylic acids, most notably amide bond formation via activation with coupling reagents (e.g., EDC, HATU). It can also be esterified or reduced to the corresponding alcohol.
- Bromine at C2: The bromine atom at the 2-position (alpha to the nitrogen) is generally the most susceptible to nucleophilic aromatic substitution. It is also highly active in metal-catalyzed cross-coupling reactions.
- Bromine at C3: The bromine at the 3-position is less reactive to nucleophilic substitution than the C2 bromine but is still an excellent participant in cross-coupling reactions. The differential reactivity between the two bromine atoms can potentially be exploited for sequential, site-selective functionalization.

Applications in Research and Development

The primary application of **2,3-Dibromopyridine-4-carboxylic acid** is as a versatile intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in:

- **Drug Discovery:** As a fragment or scaffold, it can be elaborated to generate novel compounds for screening against various biological targets. The pyridine core is a known privileged structure in medicinal chemistry, and the ability to decorate it at three distinct points (C2, C3, and C4) provides access to a vast chemical space. The synthesis of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid as potential antimicrobial agents showcases a similar strategy of combining heterocyclic cores[6].
- **Agrochemicals:** Halogenated pyridines are a well-established class of compounds in the agrochemical industry, with applications as herbicides and pesticides[7]. This molecule serves as a valuable starting material for the synthesis of new active ingredients.
- **Materials Science:** Pyridine-based ligands are integral to coordination chemistry and the development of functional materials, such as metal-organic frameworks (MOFs) and catalysts. The bromine atoms can be further functionalized to tune the electronic and steric properties of the resulting ligands.

Experimental Protocol: Amide Coupling

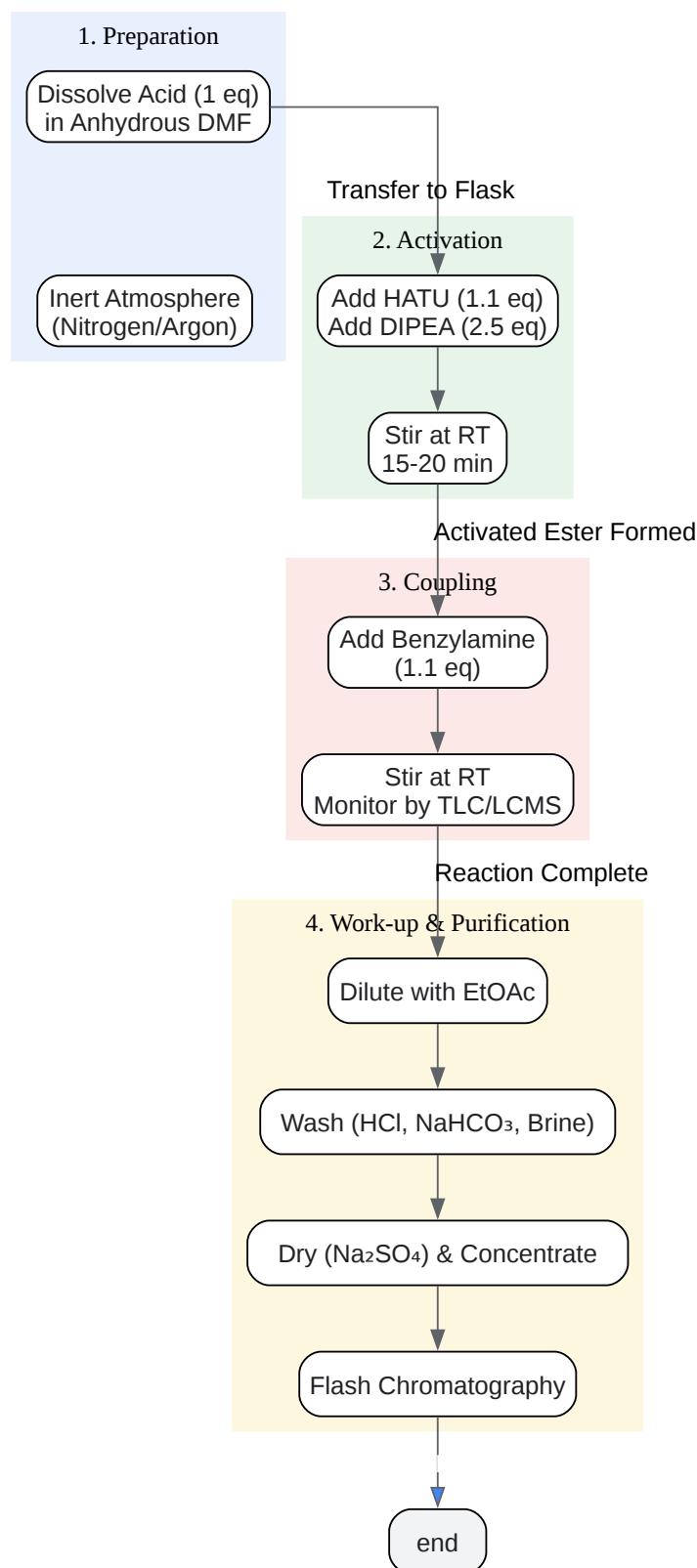
This section provides a representative, step-by-step protocol for the synthesis of an amide using **2,3-Dibromopyridine-4-carboxylic acid**. This is a foundational reaction that demonstrates the utility of the carboxylic acid functional group.

Objective: To synthesize N-benzyl-2,3-dibromopyridine-4-carboxamide.

Methodology:

- **Reagent Preparation:** In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **2,3-Dibromopyridine-4-carboxylic acid** (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
- **Activation of Carboxylic Acid:** Add a coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 eq), to the solution. Stir the mixture at room temperature for 15-20 minutes. This forms the activated ester intermediate. The choice of coupling agent is critical; HATU is highly efficient and minimizes side reactions.
- **Amine Addition:** Add the primary amine, in this case, benzylamine (1.1 eq), to the reaction mixture.

- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-4 hours).
- Work-up:
 - Dilute the reaction mixture with an organic solvent like Ethyl Acetate.
 - Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a weak base (e.g., saturated NaHCO_3 solution) to remove unreacted starting material and activator byproducts, and finally with brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- Purification:
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-2,3-dibromopyridine-4-carboxamide.

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